cis-Capsaicin-d3
CAS No.: 1185237-43-7
Cat. No.: VC0196556
Molecular Formula: C18H24NO3D3
Molecular Weight: 308.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1185237-43-7 |
---|---|
Molecular Formula | C18H24NO3D3 |
Molecular Weight | 308.44 |
Fundamental Characteristics of cis-Capsaicin-d3
Chemical Identity and Basic Properties
cis-Capsaicin-d3 is a deuterated form of capsaicin, identified by CAS registry number 1004316-88-4. According to chemical database information, this compound possesses a molecular formula of C40H45D8N7O5S2 and a molecular weight of 784.08 g/mol . The name "cis-Capsaicin-d3" indicates that this compound maintains the cis configuration at certain double bonds present in the molecular structure, distinguishing it from trans isomers that may exist. The "d3" designation signifies that three hydrogen atoms have been substituted with deuterium atoms, which are stable isotopes of hydrogen containing one proton and one neutron.
Relationship to Natural Capsaicin
Natural capsaicin (8-methyl-N-vanillyl-6-nonenamide) is the primary capsaicinoid found in chili peppers responsible for their characteristic pungency and heat sensation. Capsaicin is known for activating the transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and thermoregulation. The structure of capsaicin contains three primary regions: the vanillyl group (region A), an amide linkage (region B), and a hydrophobic side chain (region C) . The research literature indicates that modifications to these regions can significantly alter the biological activity of capsaicin analogs, affecting their potency, selectivity, and pharmacokinetic properties.
Significance of Deuteration in Chemical Research
Deuteration—the process of replacing hydrogen atoms with deuterium—is a common strategy in pharmaceutical and analytical research. The chemical properties of deuterated compounds remain largely unchanged compared to their non-deuterated counterparts, but the increased mass and stronger carbon-deuterium bonds can lead to distinctive kinetic isotope effects. These effects may alter reaction rates, metabolic stability, and pharmacokinetic profiles. For analytical applications, deuterated standards like cis-Capsaicin-d3 serve as internal standards in mass spectrometry, enabling precise quantification of natural capsaicin in various matrices.
Structural Analysis and Chemical Properties
Physical Properties Comparison
Synthesis Approaches for Deuterated Capsaicin Analogs
General Synthesis Strategies for Capsaicin Analogs
The synthesis of capsaicin analogs typically involves the coupling of a vanillylamine derivative (representing regions A and B) with an appropriate fatty acid or fatty acid chloride (representing region C). Based on the information available for capsaicin analog synthesis, several approaches might be adapted for the synthesis of deuterated variants like cis-Capsaicin-d3.
One common synthesis strategy involves the acylation reaction between vanillyl alcohol (compound 22) and a fatty acid chloride . This approach could be modified to incorporate deuterium-labeled precursors to produce cis-Capsaicin-d3. The synthesis of region B capsaicin analogs often utilizes vanillyl alcohol as the starting material, which undergoes reaction with various acyl chlorides or fatty acids in the presence of activating moieties .
Deuteration Strategies
Applications in Analytical Chemistry and Research
Use as Internal Standard in Mass Spectrometry
The primary application of cis-Capsaicin-d3 is likely as an internal standard for the quantitative analysis of capsaicin and its analogs in various matrices using mass spectrometry. Deuterated internal standards are ideal for this purpose because they co-elute with the analyte of interest during chromatographic separation but can be distinguished by their different mass-to-charge ratios in the mass spectrometer. This allows for accurate quantification even in complex biological matrices such as plasma, tissues, or food samples.
The use of deuterated standards like cis-Capsaicin-d3 compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to more reliable and accurate quantitative results compared to using external calibration methods alone.
Pharmacokinetic and Metabolism Studies
Deuterated compounds are valuable tools for investigating the metabolic fate of drugs and bioactive molecules. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to slower rates of metabolism at the deuterated positions. By strategically placing deuterium atoms at metabolically labile positions, researchers can create compounds with improved metabolic stability or use them to probe metabolic pathways.
In the case of capsaicin, studies have shown that it undergoes significant metabolism following oral administration. The search results indicate that no intact capsaicin derivative (compound 3) was observed in plasma between 15 minutes and 6 hours post-dosing in rat studies, suggesting rapid metabolism . Instead, various metabolites including vanillyl alcohol, vanillic acid, and their glucuronidated and sulfated derivatives were detected. By using deuterated analogs like cis-Capsaicin-d3, researchers can better track these metabolic transformations and potentially identify previously unknown metabolic pathways.
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